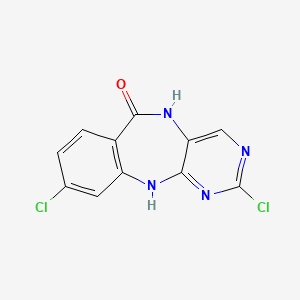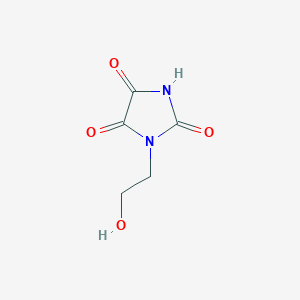
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide is an organic compound with the molecular formula C8H5F5N2O and a molecular weight of 240.13 g/mol. This compound is known for its unique chemical structure, which includes both fluorine and trifluoromethyl groups, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide can be achieved through the reaction of benzoic acid chloride with difluoromethyl ketone oxime . The reaction typically involves the use of organic solvents such as ethanol or dimethyl ether, and the product is obtained as a colorless or slightly yellow crystalline solid .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk quantities and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying new reactions and pathways.
Biology: Plays a role in studying enzyme interactions and mechanisms.
Industry: Utilized in the development of advanced materials, such as fluorinated polyimides and fluorous polymers.
Mecanismo De Acción
The mechanism of action of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The compound’s fluorine atoms and trifluoromethyl group play a crucial role in its binding affinity and specificity. These interactions can influence various biochemical pathways, making the compound valuable for studying enzyme mechanisms and developing new drugs.
Comparación Con Compuestos Similares
Similar Compounds
2,3-difluoro-6-(trifluoromethyl)benzonitrile: Similar in structure but lacks the hydroxy and carboximidamide groups.
2,3-difluoro-6-trifluoromethylbenzamidoxime: Shares the trifluoromethyl group but differs in other functional groups.
Uniqueness
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide is unique due to its combination of fluorine atoms, trifluoromethyl group, and hydroxy and carboximidamide functionalities. This unique structure provides distinct chemical properties and reactivity, making it valuable for various scientific applications.
Propiedades
Fórmula molecular |
C8H5F5N2O |
|---|---|
Peso molecular |
240.13 g/mol |
Nombre IUPAC |
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15) |
Clave InChI |
VYYGIBIHKAKDQL-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1C(F)(F)F)/C(=N\O)/N)F)F |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


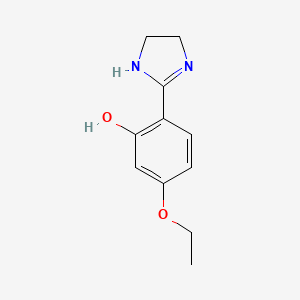
![N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide](/img/structure/B12814451.png)

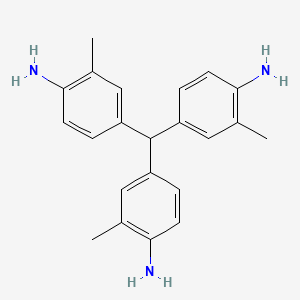
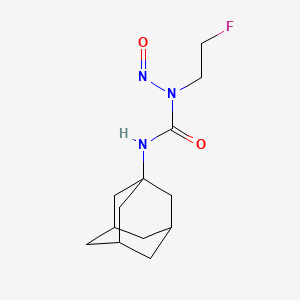

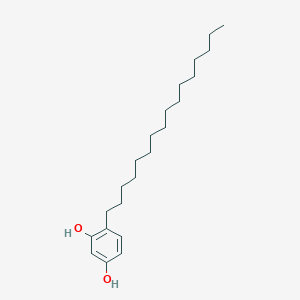
![7-[[2-(2-Aminothiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B12814490.png)
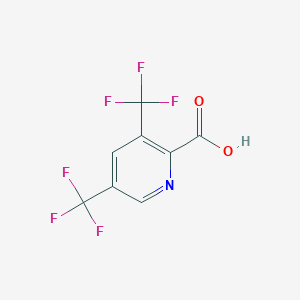
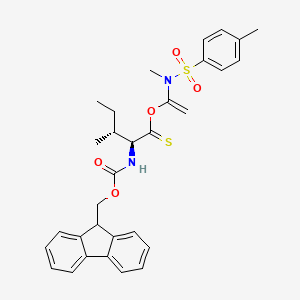
![2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one](/img/structure/B12814510.png)

